2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride
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Overview
Description
2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with two chlorine atoms at the 2 and 4 positions, a methyl group, and a piperidin-3-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzenesulfonyl chloride and N-methylpiperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.
Procedure: The 2,4-dichlorobenzenesulfonyl chloride is reacted with N-methylpiperidine in the presence of the base to form the desired sulfonamide. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as an antimicrobial agent or as a lead compound for drug development.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonamide: Lacks the piperidin-3-yl and N-methyl groups.
N-Methyl-N-(piperidin-3-yl)benzenesulfonamide: Lacks the chlorine atoms on the benzene ring.
Other Sulfonamides: Compounds with different substituents on the benzene ring or different amine groups.
Uniqueness
2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
2,4-dichloro-N-methyl-N-piperidin-3-ylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2S.ClH/c1-16(10-3-2-6-15-8-10)19(17,18)12-5-4-9(13)7-11(12)14;/h4-5,7,10,15H,2-3,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUYILXSUARSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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